Potassium bis(4-methylphenyl)methanide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium bis(4-methylphenyl)methanide is an organometallic compound that features a potassium cation and a bis(4-methylphenyl)methanide anion
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of potassium bis(4-methylphenyl)methanide typically involves the reaction of 4-methylbenzyl chloride with potassium metal in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:
2 C6H4CH2Cl+2K→K(C6H4CH2)2+2KCl
Industrial Production Methods
In an industrial setting, the production of this compound may involve larger-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and distillation can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Potassium bis(4-methylphenyl)methanide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction: It can be reduced to form hydrocarbons.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methanide anion acts as a nucleophile.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Typical conditions involve the use of alkyl halides or acyl halides in the presence of a suitable solvent.
Major Products Formed
Oxidation: Formation of 4-methylbenzyl alcohol or 4-methylbenzaldehyde.
Reduction: Formation of toluene or other hydrocarbons.
Substitution: Formation of various substituted benzyl derivatives.
Scientific Research Applications
Potassium bis(4-methylphenyl)methanide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: The compound can be used in the synthesis of biologically active molecules and pharmaceuticals.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of potassium bis(4-methylphenyl)methanide involves its ability to act as a nucleophile in various chemical reactions. The methanide anion can attack electrophilic centers in substrates, leading to the formation of new chemical bonds. The potassium cation stabilizes the anionic species and facilitates the reaction process.
Comparison with Similar Compounds
Similar Compounds
- Potassium bis(trimethylsilyl)methanide
- Potassium 4-methylphenyltrifluoroborate
- Potassium 4-methoxyphenyltrifluoroborate
Uniqueness
Potassium bis(4-methylphenyl)methanide is unique due to its specific structure and reactivity. Compared to other similar compounds, it offers distinct advantages in terms of stability and reactivity in nucleophilic substitution reactions. Its ability to form stable carbon-carbon bonds makes it a valuable reagent in organic synthesis.
Properties
CAS No. |
61582-88-5 |
---|---|
Molecular Formula |
C15H15K |
Molecular Weight |
234.38 g/mol |
IUPAC Name |
potassium;1-methyl-4-[(4-methylphenyl)methyl]benzene |
InChI |
InChI=1S/C15H15.K/c1-12-3-7-14(8-4-12)11-15-9-5-13(2)6-10-15;/h3-11H,1-2H3;/q-1;+1 |
InChI Key |
HVMLLAAJUQTHLW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)[CH-]C2=CC=C(C=C2)C.[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.